molecular formula C17H12ClN3OS B2382361 5-{[(2-chlorophenyl)methyl]sulfanyl}-3H-imidazo[1,2-c]quinazolin-2-one CAS No. 1420776-17-5

5-{[(2-chlorophenyl)methyl]sulfanyl}-3H-imidazo[1,2-c]quinazolin-2-one

Cat. No.: B2382361
CAS No.: 1420776-17-5
M. Wt: 341.81
InChI Key: FZUMOKNPSVUBFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-{[(2-chlorophenyl)methyl]sulfanyl}-3H-imidazo[1,2-c]quinazolin-2-one is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a unique structure that combines an imidazoquinazoline core with a chlorophenylmethylsulfanyl group, which contributes to its distinctive chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(2-chlorophenyl)methyl]sulfanyl}-3H-imidazo[1,2-c]quinazolin-2-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the imidazoquinazoline core, followed by the introduction of the chlorophenylmethylsulfanyl group. Key steps may include:

    Cyclization Reactions: Formation of the imidazoquinazoline core through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of the chlorophenylmethylsulfanyl group via nucleophilic substitution reactions.

    Purification: Purification of the final product using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5-{[(2-chlorophenyl)methyl]sulfanyl}-3H-imidazo[1,2-c]quinazolin-2-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the imidazoquinazoline core or the chlorophenylmethylsulfanyl group.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Modified imidazoquinazoline derivatives.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 5-{[(2-chlorophenyl)methyl]sulfanyl}-3H-imidazo[1,2-c]quinazolin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating the activity of key enzymes involved in disease pathways.

    Interacting with Receptors: Binding to cellular receptors to trigger or block specific signaling pathways.

    Modulating Gene Expression: Influencing the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Imidazoquinazolines: Compounds with similar core structures but different substituents.

    Chlorophenyl Derivatives: Compounds with chlorophenyl groups attached to different cores.

    Sulfanyl Compounds: Molecules containing sulfanyl groups attached to various aromatic systems.

Uniqueness

5-{[(2-chlorophenyl)methyl]sulfanyl}-3H-imidazo[1,2-c]quinazolin-2-one is unique due to its specific combination of structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

5-[(2-chlorophenyl)methylsulfanyl]-3H-imidazo[1,2-c]quinazolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN3OS/c18-13-7-3-1-5-11(13)10-23-17-19-14-8-4-2-6-12(14)16-20-15(22)9-21(16)17/h1-8H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZUMOKNPSVUBFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N=C2N1C(=NC3=CC=CC=C32)SCC4=CC=CC=C4Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.